molecular formula C11H15N3O B15315423 1-(3-Methylphenyl)-4-nitrosopiperazine

1-(3-Methylphenyl)-4-nitrosopiperazine

Cat. No.: B15315423
M. Wt: 205.26 g/mol
InChI Key: WICGXFXYMNQQIR-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-nitrosopiperazine is an organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It features a nitrosamine functional group, which is a nitroso group bonded to a nitrogen atom of the piperazine ring. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. As a nitrosamine derivative, this compound is of significant interest in pharmaceutical impurity research and regulatory science . Nitrosamine Drug Substance-Related Impurities (NDSRIs) are a major focus of safety assessments due to the potential for some compounds in this class to exhibit mutagenic and carcinogenic properties . The metabolic activation of nitrosamines is a key area of study, often involving cytochrome P450 enzymes that catalyze α-hydroxylation, leading to the formation of reactive diazonium species capable of alkylating DNA . Research chemicals like this compound are vital tools used in analytical method development, such as in optimized Ames tests to detect mutagenicity, and in structural-activity relationship (SAR) studies to understand the factors influencing the carcinogenic potency of different nitrosamine structures .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(3-methylphenyl)-4-nitrosopiperazine

InChI

InChI=1S/C11H15N3O/c1-10-3-2-4-11(9-10)13-5-7-14(12-15)8-6-13/h2-4,9H,5-8H2,1H3

InChI Key

WICGXFXYMNQQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(3-methylphenyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction can be summarized as follows:

    Starting Material: 1-(3-Methylphenyl)piperazine

    Nitrosating Agent: Sodium nitrite (NaNO2)

    Acid: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, implementing continuous flow reactors, and ensuring proper handling of nitrosating agents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.

Molecular Targets and Pathways:

    Proteins: Covalent modification of amino acid residues.

    DNA: Formation of adducts that can interfere with replication and transcription.

    Cellular Pathways: Induction of oxidative stress and activation of stress response pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and biological differences between 1-(3-Methylphenyl)-4-nitrosopiperazine and related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Biological Activity/Applications Toxicity Concerns
This compound C₁₁H₁₅N₃O 205.26 3-methylphenyl, nitroso Nitroso (-N=O) Used as a reference standard in pharmaceutical QC; intermediate in drug synthesis Potential nitrosamine carcinogenicity
1-(3-Methoxyphenyl)-4-nitrosopiperazine C₁₁H₁₅N₃O₂ 221.26 3-methoxyphenyl, nitroso Methoxy (-OCH₃), nitroso Regulatory-compliant reference standard for Pramipexole manufacturing; analytical method validation Similar nitrosamine risks
1-(4-Trifluoromethylphenyl)piperazine C₁₁H₁₃F₃N₂ 230.23 4-trifluoromethylphenyl Trifluoromethyl (-CF₃) Intermediate in CNS drug synthesis; modulates serotonin receptors (e.g., 5-HT₁A) No direct nitrosamine risks
1-Methyl-4-nitrosopiperazine C₅H₁₀N₃O 128.15 Methyl, nitroso Nitroso Model compound for nitrosamine toxicity studies; genotoxic impurity in pharmaceuticals Confirmed carcinogen
1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine C₁₈H₁₉ClN₃O₃ 360.82 4-chloro-2-nitrophenyl, 2-methoxyphenyl Nitro (-NO₂), methoxy Intermediate in antipsychotic drug synthesis; nitro group enhances electron-withdrawing effects Nitro group may increase toxicity

Structural and Functional Differences

  • Nitroso vs. Nitro Groups : The nitroso group in this compound exhibits ambident reactivity (electron-withdrawing and resonance effects), whereas nitro groups (e.g., in 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine) are strongly electron-withdrawing, influencing stability and receptor binding .
  • Substituent Effects : The 3-methylphenyl group in the target compound enhances lipophilicity compared to the 3-methoxyphenyl analog, which may improve membrane permeability but reduce solubility . The trifluoromethyl group in 1-(4-Trifluoromethylphenyl)piperazine significantly increases electronegativity, enhancing binding to serotonin receptors .

Research Findings and Contradictions

  • Pharmaceutical Utility vs. Toxicity: While this compound is indispensable for analytical QC , its structural similarity to carcinogenic nitrosamines necessitates rigorous risk mitigation in manufacturing .
  • Substituent-Driven Activity : highlights that arylpiperazines with methoxy or chloro groups (e.g., 1-(2-methoxyphenyl)piperazine) exhibit higher 5-HT₁A binding affinity than methyl-substituted analogs, suggesting that the target compound’s 3-methyl group may limit its direct therapeutic use .

Q & A

Basic: What are the established synthetic routes for 1-(3-Methylphenyl)-4-nitrosopiperazine, and how is purity validated?

Methodological Answer:
Synthesis typically involves alkylation of piperazine precursors followed by nitrosation. For example:

  • Step 1: React 3-methylbenzyl chloride with piperazine under reflux in acetonitrile to form 1-(3-methylphenyl)piperazine.
  • Step 2: Introduce the nitroso group using sodium nitrite in acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions.
  • Validation: Purity is assessed via HPLC with UV detection (λ = 254 nm) using an internal standard like p-tolylpiperazine (pTP). Quantitative analysis requires calibration curves with R² > 0.99 and recovery rates of 95–105% .
  • Characterization: Confirm structure via 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, nitrosamine N=O stretch at ~1500 cm⁻¹ in IR) and elemental analysis (deviation < 0.3% for C, H, N) .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV/MS: Use a C18 column with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) for separation. Limit of detection (LOD) can reach 0.1 µg/mL via MS in selected ion monitoring (SIM) mode.
  • Internal Standards: p-Tolylpiperazine (pTP) or deuterated analogs improve accuracy by correcting matrix effects .
  • Validation Parameters: Include linearity (1–100 µg/mL), intra-day precision (<5% RSD), and robustness to pH/temperature variations .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Key peaks include piperazine CH₂ signals (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.3 ppm for 3-methylphenyl).
    • IR: Confirm nitrosamine group via N=O stretch at 1480–1520 cm⁻¹.
    • Mass Spec: Molecular ion [M+H]⁺ at m/z 248.1 (calculated) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if applicable) .

Advanced: How can computational tools optimize the synthesis of this compound?

Methodological Answer:

  • Retrosynthetic Planning: Use AI platforms (e.g., Reaxys, Pistachio) to predict feasible routes. For example, prioritize nitrosation after alkylation to avoid nitroso group instability during earlier steps .
  • DFT Calculations: Model reaction transition states to identify optimal conditions (e.g., solvent polarity, temperature) for nitrosation yield (>90%) .
  • Yield Prediction: Machine learning models trained on piperazine reaction datasets can forecast byproduct formation (e.g., dimerization) and suggest purification strategies .

Advanced: What strategies mitigate nitrosamine impurity formation during synthesis or storage?

Methodological Answer:

  • Process Controls:
    • Limit nitrosating agent (NaNO₂) to 1.1 equivalents and maintain pH < 3 during reaction.
    • Store final product at ≤-20°C under nitrogen to prevent degradation.
  • Analytical Monitoring:
    • Use LC-MS/MS to detect trace impurities (e.g., 1,2,6-trimethyl-N-nitrosopiperazine) at ppb levels.
    • Follow ICH M7 guidelines for genotoxic impurity limits (<1.5 µg/day) .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement assays (IC₅₀ values).
    • Cytotoxicity: Test in HEK293 or HepG2 cells via MTT assay (48-hour exposure, 10–100 µM range).
  • Metabolic Stability: Use liver microsomes to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

  • Experimental Replication: Systematically vary parameters (e.g., solvent, catalyst) from conflicting studies. For example, compare yields under anhydrous vs. protic conditions.
  • Data Cross-Validation:
    • Compare NMR chemical shifts with databases (e.g., NIST Chemistry WebBook).
    • Re-analyze elemental composition via high-resolution MS to resolve discrepancies (e.g., observed vs. calculated mass ± 2 ppm) .

Advanced: What methodologies are critical for impurity profiling of this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
  • HPLC-PDA/ELSD: Detect non-UV-active impurities (e.g., piperazine dimers) via evaporative light scattering.
  • QbD Approach: Use design of experiments (DoE) to map critical process parameters (CPPs) affecting impurity levels .

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